beta-Catenin peptide acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

β-Catenin-Peptidacetat (265669-37-2 freie Base): ist ein natürlich vorkommendes Selbstpeptid, das von Kb präsentiert wird und die positive Selektion von OT-I-Thymocyten sehr effizient vermittelt . Es handelt sich um ein 8-Aminosäure-Peptid von β-Catenin, das die positive Selektion von Thymocyten fördern kann .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von β-Catenin-Peptidacetat beinhaltet die Synthese der Peptidkette, gefolgt von einer Acetylierung. Die Peptidsynthese kann mit Hilfe von Festphasen-Peptidsynthese (SPPS)-Techniken durchgeführt werden, bei denen Aminosäuren schrittweise zu einer wachsenden Peptidkette hinzugefügt werden, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Nachdem die Peptidkette synthetisiert wurde, wird sie vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von β-Catenin-Peptidacetat folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Ausbeute zu steigern. Das Endprodukt wird mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt und durch Massenspektrometrie (MS) und Kernspinresonanz (NMR)-Spektroskopie charakterisiert, um die Reinheit und strukturelle Integrität zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of β-catenin peptide acetate involves the synthesis of the peptide chain followed by acetylation. The peptide synthesis can be achieved using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is synthesized, it is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of β-catenin peptide acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and structural integrity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: β-Catenin-Peptidacetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Methionin- oder Cysteinresten auftreten, wenn diese in der Peptidsequenz vorhanden sind.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren ersetzt werden, um Peptidanaloga zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die an der Peptidsequenz vorgenommen wurden. So führt beispielsweise die Oxidation von Methionin zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt .

Wissenschaftliche Forschungsanwendungen

Chemie: β-Catenin-Peptidacetat wird in der Untersuchung von Peptidsynthese- und Modifikationstechniken eingesetzt. Es dient als Modellpeptid für die Entwicklung neuer Synthesemethoden und das Verständnis des Peptidverhaltens unter verschiedenen chemischen Bedingungen.

Biologie: In der biologischen Forschung wird β-Catenin-Peptidacetat zur Untersuchung der Thymocytenentwicklung und der T-Zell-Rezeptor-Signalgebung verwendet. Es ist ein wertvolles Werkzeug, um die Mechanismen der positiven Selektion im Thymus und die Rolle von β-Catenin bei der Entwicklung von Immunzellen zu untersuchen .

Medizin: β-Catenin-Peptidacetat hat potenzielle therapeutische Anwendungen in der Immuntherapie und Krebsbehandlung. Es kann verwendet werden, um Peptid-basierte Impfstoffe und zielgerichtete Therapien zu entwickeln, die Immunantworten modulieren.

Industrie: In der pharmazeutischen Industrie wird β-Catenin-Peptidacetat in der Wirkstoffforschung und -entwicklung eingesetzt. Es dient als Referenzverbindung für das Screening und die Optimierung von Peptid-basierten Medikamenten .

Wirkmechanismus

β-Catenin-Peptidacetat übt seine Wirkungen aus, indem es mit dem Major Histokompatibilitätskomplex (MHC)-Klasse-I-Molekül Kb interagiert. Diese Interaktion vermittelt die positive Selektion von OT-I-Thymocyten und fördert ihre Entwicklung zu reifen T-Zellen. Das Peptid bindet an das MHC-Molekül und bildet einen Komplex, der vom T-Zell-Rezeptor (TCR) auf Thymocyten erkannt wird. Diese Erkennung löst Signalwege aus, die zum Überleben und zur Differenzierung von Thymocyten führen .

Wirkmechanismus

β-catenin peptide acetate exerts its effects by interacting with the major histocompatibility complex (MHC) class I molecule Kb. This interaction mediates the positive selection of OT-I thymocytes, promoting their development into mature T-cells. The peptide binds to the MHC molecule, forming a complex that is recognized by the T-cell receptor (TCR) on thymocytes. This recognition triggers signaling pathways that lead to thymocyte survival and differentiation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

α-Catenin-Peptid: Ein weiteres Peptid, das aus der Catenin-Familie stammt und an der Zell-Adhäsion und Signalgebung beteiligt ist.

γ-Catenin-Peptid: Ähnlich wie β-Catenin, jedoch mit unterschiedlichen Rollen in Zellverbindungen und Signalwegen.

Eindeutigkeit: β-Catenin-Peptidacetat ist einzigartig aufgrund seiner spezifischen Rolle bei der Vermittlung der positiven Selektion von OT-I-Thymocyten. Im Gegensatz zu α-Catenin- und γ-Catenin-Peptiden, die hauptsächlich an der Zell-Adhäsion beteiligt sind, hat β-Catenin-Peptidacetat eine spezialisierte Funktion in der Entwicklung von Immunzellen .

Eigenschaften

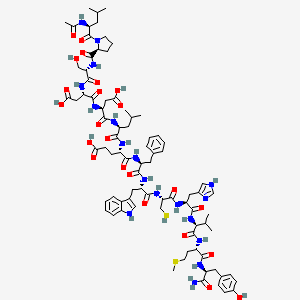

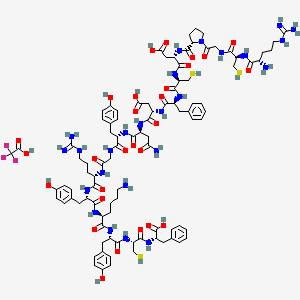

Molekularformel |

C51H80N12O17 |

|---|---|

Molekulargewicht |

1133.3 g/mol |

IUPAC-Name |

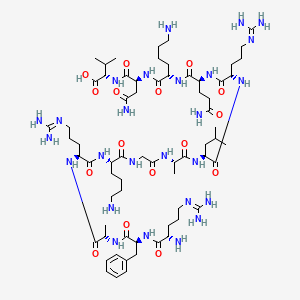

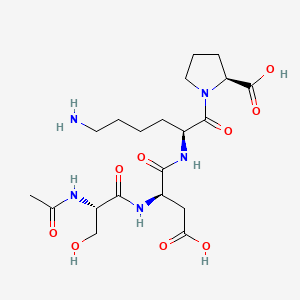

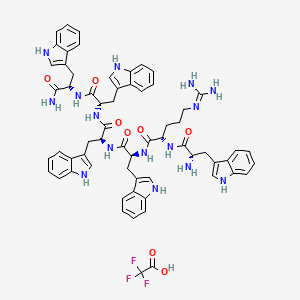

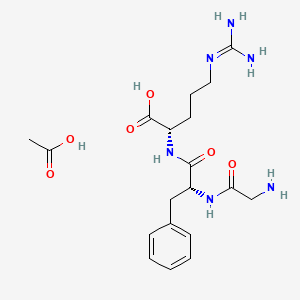

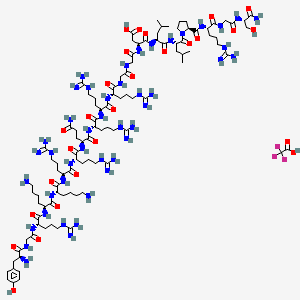

acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C49H76N12O15.C2H4O2/c1-25(2)22-37(48(75)76)59-42(69)33(9-5-6-20-50)55-43(70)34(18-19-38(66)67)56-44(71)35(23-28-10-14-30(64)15-11-28)57-47(74)40(27(4)63)61-45(72)36(24-29-12-16-31(65)17-13-29)58-46(73)39(26(3)62)60-41(68)32(51)8-7-21-54-49(52)53;1-2(3)4/h10-17,25-27,32-37,39-40,62-65H,5-9,18-24,50-51H2,1-4H3,(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,69)(H,60,68)(H,61,72)(H,66,67)(H,75,76)(H4,52,53,54);1H3,(H,3,4)/t26-,27-,32+,33+,34+,35+,36+,37+,39+,40+;/m1./s1 |

InChI-Schlüssel |

WRLRXBXDMNCXHL-YQSBBOEDSA-N |

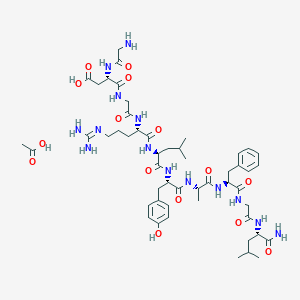

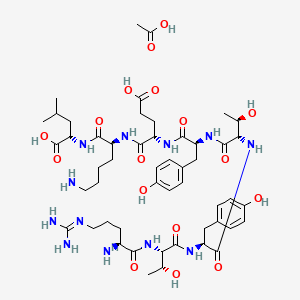

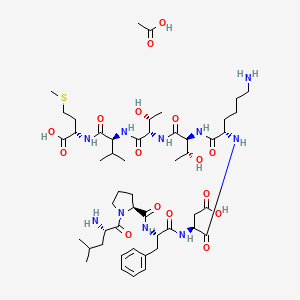

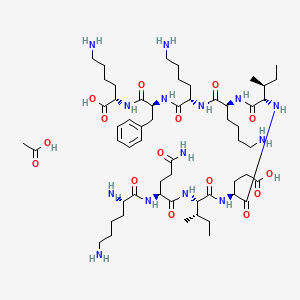

Isomerische SMILES |

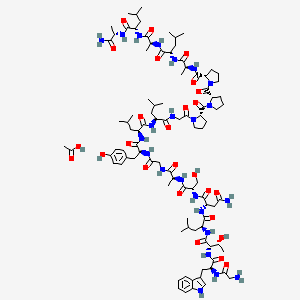

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

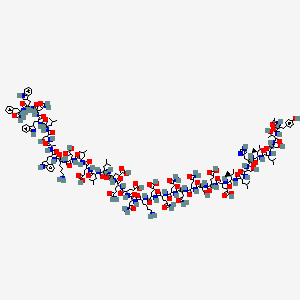

![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)